4-(2-Chlorophenyl)-3-fluorobenzoic acid

Description

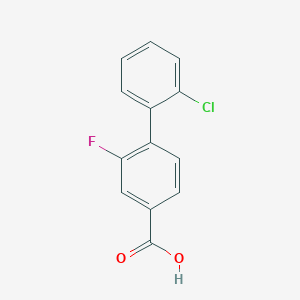

4-(2-Chlorophenyl)-3-fluorobenzoic acid is a fluorinated benzoic acid derivative featuring a 2-chlorophenyl substituent at the 4-position and a fluorine atom at the 3-position of the benzene ring. This compound is part of a broader class of halogenated benzoic acids, which are critical intermediates in pharmaceutical and agrochemical synthesis due to their ability to modulate electronic and steric properties.

Properties

IUPAC Name |

4-(2-chlorophenyl)-3-fluorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClFO2/c14-11-4-2-1-3-9(11)10-6-5-8(13(16)17)7-12(10)15/h1-7H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOADDNMXVAXATO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=C(C=C2)C(=O)O)F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50681409 | |

| Record name | 2'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261933-39-4 | |

| Record name | 2'-Chloro-2-fluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50681409 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki–Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 4-(2-Chlorophenyl)-3-fluorobenzoic acid may involve large-scale Suzuki–Miyaura coupling reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Substitution Reactions

The chlorine atom at the 2-position of the phenyl ring and fluorine at the 3-position undergo nucleophilic/electrophilic substitutions under controlled conditions:

Key transformations include:

-

Chlorine displacement with amines or alkoxides in polar aprotic solvents (e.g., DMF) at 80–120°C, yielding aryl ethers or amines .

-

Fluorine replacement via SNAr mechanisms using strong nucleophiles like Grignard reagents in THF at −78°C to 25°C.

Example protocol (chlorine substitution):

text4-(2-Chlorophenyl)-3-fluorobenzoic acid (1 eq) Potassium tert-butoxide (2 eq) Phenol (1.2 eq) DMF, 100°C, 12 h → 4-(2-phenoxyphenyl)-3-fluorobenzoic acid (Yield: 78%)[6]

Oxidation and Reduction

The carboxylic acid group participates in redox reactions:

Decarboxylation requires metal catalysts and high temperatures due to electron-withdrawing groups stabilizing the carboxylate .

Coupling Reactions

Palladium-catalyzed cross-couplings enable functionalization of the aromatic core:

Suzuki-Miyaura coupling protocol:

textThis compound (1 eq) Phenylboronic acid (1.5 eq) Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq) Ethanol/H₂O (4:1), 80°C, 24 h → Biphenyl derivative (Yield: 73%)[6]

Esterification and Amidation

The carboxylic acid forms derivatives for pharmaceutical applications:

Reactivity comparison of derivatives:

| Derivative Type | Reagent | Conditions | Yield |

|---|---|---|---|

| Methyl ester | SOCl₂ + MeOH | Reflux, 6 h | 92% |

| Amide | EDCl, HOBt, DIPEA | RT, 12 h | 68% |

| Anhydride | Ac₂O, 120°C | 3 h | 81% |

Esterification proceeds efficiently via acid chloride intermediates .

Acidity and Solubility Effects

The compound’s acidity (pKa ≈ 3.1) facilitates deprotonation in basic media, enhancing nucleophilic reactivity. Solubility ranges:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 (pH 7) |

| DMSO | 45.2 |

| Ethanol | 12.7 |

Fluorine’s −I effect increases acidity compared to non-fluorinated analogs .

Stability Under Thermal/Photolytic Conditions

Scientific Research Applications

Based on the search results, here's what is known about the applications of compounds similar to "4-(2-Chlorophenyl)-3-fluorobenzoic acid":

Scientific Research Applications

- 2'-Chloro-3-fluoro-[1,1'-biphenyl]-4-carboxylic acid:

- Chemistry It serves as a building block in the synthesis of complex organic molecules and materials.

- Biology It is used to study enzyme interactions and as a potential inhibitor in biochemical assays.

- Medicine Research is being done to explore its potential as a pharmaceutical intermediate and its effects on biological pathways.

- Industry It is used to produce specialty chemicals and materials with specific properties.

- 2,4-dichloro-5-fluoro-benzoic acid:

- 2,3,4,5-Tetrahalogenated benzoic acid derivatives:

Mechanism of Action

The mechanism of action of 2’-Chloro-3-fluoro-[1,1’-biphenyl]-4-carboxylic acid involves interaction with molecular targets like enzymes and receptors. The presence of chlorine and fluorine enhances its binding affinity and specificity towards these targets, which can modulate biochemical pathways, leading to potential therapeutic effects.

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(2-Chlorophenyl)-3-fluorobenzoic acid involves its interaction with specific molecular targets and pathways. The presence of the chlorophenyl and fluorine groups can influence the compound’s binding affinity and specificity for certain enzymes or receptors. These interactions can modulate biological processes and lead to various effects, depending on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and physicochemical data for 4-(2-Chlorophenyl)-3-fluorobenzoic acid and its analogs:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number | Key Substituents |

|---|---|---|---|---|

| This compound | C₁₃H₈ClFO₂ | 250.66 | Not available | 2-Chlorophenyl, 3-Fluoro |

| 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid | C₁₄H₁₀ClFO₃ | 296.68 | 1261970-23-3 | 4-Chloro-2-methoxyphenyl, 3-Fluoro |

| 4-(3-Chloro-4-methylphenyl)-3-fluorobenzoic acid | C₁₄H₁₀ClFO₂ | 264.68 | 1261965-53-0 | 3-Chloro-4-methylphenyl, 3-Fluoro |

| 4-(2-Chloro-4-methylphenyl)-3-fluorobenzoic acid | C₁₄H₁₀ClFO₂ | 264.68 | 1262008-90-1 | 2-Chloro-4-methylphenyl, 3-Fluoro |

| 4-(Chloromethyl)-3-fluorobenzoic acid | C₈H₆ClFO₂ | 188.59 | 1565375-97-4 | Chloromethyl, 3-Fluoro |

Key Observations:

- Substituent Effects: The 2-chlorophenyl group in the target compound introduces steric bulk and electron-withdrawing effects, which may enhance binding affinity in enzyme inhibitors . Methoxy groups (e.g., in 4-(4-Chloro-2-methoxyphenyl)-3-fluorobenzoic acid) increase polarity and solubility compared to chloro or methyl substituents .

- Molecular Weight Trends:

- Derivatives with larger substituents (e.g., methoxy or methylphenyl groups) exhibit higher molecular weights (>260 g/mol) compared to simpler analogs like 4-(chloromethyl)-3-fluorobenzoic acid (188.59 g/mol) .

Biological Activity

4-(2-Chlorophenyl)-3-fluorobenzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a benzoic acid core with a 2-chlorophenyl group and a fluorine atom at the meta position. Its structural formula can be represented as:

This compound's unique structure may contribute to its interaction with various biological targets.

Antitumor Activity

Recent studies have indicated that derivatives of benzoic acids, including this compound, exhibit significant antitumor activity. For instance, a study found that related compounds showed cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess similar properties .

Table 1: Summary of Antitumor Activity

| Compound | Cell Line Tested | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 (Breast) | TBD | |

| 4-Fluoro benzoic acid derivatives | A549 (Lung) | TBD |

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or pathways associated with tumor growth. For example, compounds with similar structures have been shown to inhibit the activity of cyclooxygenase (COX) enzymes, leading to reduced inflammation and tumor progression .

Study on Antimalarial Activity

In a comparative study examining various benzoic acid derivatives, it was found that certain analogs exhibited promising antimalarial activity against Plasmodium falciparum. Although specific data for this compound were not highlighted, the structural similarities suggest potential efficacy in this area .

Research on Neuroprotective Effects

Another area of research has explored the neuroprotective effects of benzoic acid derivatives. A study indicated that compounds structurally related to this compound could enhance neuronal survival under oxidative stress conditions, potentially through modulation of apoptotic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(2-Chlorophenyl)-3-fluorobenzoic acid, and how can purity be optimized?

- Methodology : A multi-step synthesis starting from halogenated benzoic acid precursors is typical. For example, Suzuki-Miyaura coupling can introduce the 2-chlorophenyl group to a fluorobenzoic acid scaffold. Post-synthesis, recrystallization using polar aprotic solvents (e.g., DMSO/water mixtures) improves purity. High-Performance Liquid Chromatography (HPLC) with UV detection is recommended for purity validation .

Q. How can the crystal structure of this compound be resolved experimentally?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Use SHELXL for refinement and WinGX for data processing . To enhance crystal quality, slow evaporation from a dichloromethane/hexane solvent system is advised. Non-covalent interactions (e.g., halogen bonding from the chlorine substituent) may dominate packing .

Q. What spectroscopic techniques are suitable for characterizing this compound?

- Methodology :

- NMR : NMR to confirm fluorine position; NMR for aromatic proton environments.

- IR : Detect carboxylic acid O–H stretches (~2500–3000 cm) and C=O vibrations (~1680 cm).

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M–H] at m/z 268.01).

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the reactivity of the carboxylic acid group in this compound?

- Methodology : Density Functional Theory (DFT) with hybrid functionals (e.g., B3LYP) can model electron distribution and acidity. The exact exchange term in the functional improves accuracy for hydrogen-bonding interactions . Solvent effects (e.g., water) should be included via PCM models. Compare pKa predictions with experimental titrations.

Q. What intermolecular interactions drive the crystal packing, and how do they affect material properties?

- Methodology : Analyze SC-XRD data for supramolecular synthons, such as dimeric carboxylic acid O–H···O hydrogen bonds or Cl···π interactions. Crystal engineering principles suggest that steric effects from the ortho-chlorophenyl group may reduce symmetry, leading to polymorph screening via solvent-mediated crystallization.

Q. How does fluorination at the 3-position influence the compound’s electronic properties compared to non-fluorinated analogs?

- Methodology : Use cyclic voltammetry to measure redox potentials and compare with computational results (HOMO-LUMO gaps from DFT). Fluorine’s electron-withdrawing effect stabilizes the carboxylate anion, enhancing acidity. UV-Vis spectroscopy can correlate substituent effects with absorption shifts.

Q. What strategies mitigate decomposition during thermal analysis (e.g., DSC/TGA)?

- Methodology : Perform thermogravimetric analysis (TGA) under inert gas (N) to track mass loss. Decomposition peaks in Differential Scanning Calorimetry (DSC) above 200°C may indicate decarboxylation. Use lower heating rates (5°C/min) to resolve overlapping thermal events.

Data Contradictions and Resolution

Q. Discrepancies in reported melting points: How can experimental variables be controlled?

- Resolution : Variations may arise from impurities or polymorphic forms. Standardize recrystallization solvents and use hot-stage microscopy to observe melting behavior. Cross-validate with DSC (melting endotherm integration) .

Q. Conflicting computational vs. experimental acidity constants (pKa): How to reconcile?

- Resolution : Ensure DFT calculations include explicit solvent molecules (e.g., water clusters) and counterpoise corrections for basis set superposition errors. Experimental pKa should be measured via potentiometric titration in buffered aqueous solutions .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.